molecular formula C7H8N2O3 B2627165 2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid CAS No. 1500496-62-7

2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid

Cat. No. B2627165
CAS RN: 1500496-62-7
M. Wt: 168.152
InChI Key: OOHLMTYLFOOJMU-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a large number of drugs and biologically relevant molecules .


Synthesis Analysis

The synthesis of oxazoles often involves the reaction of an amino alcohol with a carboxylic acid, carbonyl compounds, or alkenes . Various synthetic protocols of oxazoles have been developed based on the substrates involved .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring structure with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom .


Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For instance, they can be directly arylated with high regioselectivity at both C-5 and C-2 positions . They can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on their specific structure. Oxazoles are stable liquids at room temperature with a boiling point of 69 °C .

Safety And Hazards

The safety and hazards associated with oxazole derivatives can vary widely depending on their specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions in the field of oxazole derivatives are likely to involve the synthesis of new derivatives with improved biological activities. Researchers around the globe continue to synthesize various oxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

2-(2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)4-5-3-6-9(8-5)1-2-12-6/h3H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHLMTYLFOOJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NN21)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetic acid

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